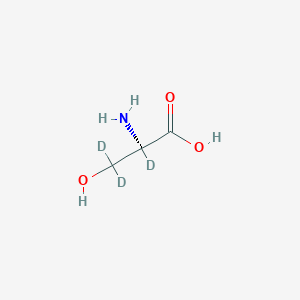

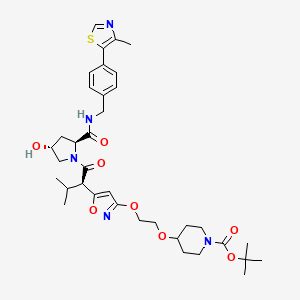

D-Serine-2,3,3-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

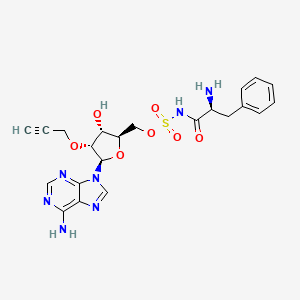

D-Serine-2,3,3-d3 is a deuterium-labeled derivative of D-Serine, an amino acid that plays a crucial role in the central nervous system. The incorporation of deuterium atoms at specific positions in the molecule allows researchers to study metabolic pathways and enzymatic reactions involving serine with greater precision. This compound is particularly valuable in neurochemical research due to its involvement in neurotransmission and synaptic plasticity .

準備方法

Synthetic Routes and Reaction Conditions: One common method is the reaction of glycine and formaldehyde in the presence of a microorganism or its treated product that has D-Serine synthesis activity . The reaction conditions are carefully controlled to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of D-Serine-2,3,3-d3 involves large-scale synthesis using enzymatic processes. Enzymes such as serine racemase and D-amino acid oxidase are employed to catalyze the racemization and deamination reactions, respectively. These processes are optimized for high yield and purity, making the compound suitable for various research applications .

化学反応の分析

Types of Reactions: D-Serine-2,3,3-d3 undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by D-amino acid oxidase, leading to the formation of hydroxypyruvate.

Racemization: Catalyzed by serine racemase, converting D-Serine to L-Serine and vice versa.

Dehydration: Catalyzed by serine racemase, resulting in the formation of pyruvate.

Common Reagents and Conditions:

Oxidation: D-amino acid oxidase, oxygen, and water.

Racemization: Serine racemase, pyridoxal 5’-phosphate.

Dehydration: Serine racemase, pyridoxal 5’-phosphate.

Major Products:

Hydroxypyruvate: Formed from the oxidation of D-Serine.

Pyruvate: Formed from the dehydration of D-Serine.

科学的研究の応用

D-Serine-2,3,3-d3 has a wide range of scientific research applications, including:

Neurochemical Research: Used to study neurotransmission and synaptic plasticity by acting as a co-agonist of N-methyl-D-aspartate receptors.

Metabolomics: Employed in metabolomics studies to quantify the serine pool within cells and tissues.

Enzymatic Reaction Mechanisms: Utilized to investigate the mechanisms of enzymatic reactions involving serine by tracing the movement of deuterium atoms.

Medical Research: Explored for its potential therapeutic effects in neuropsychiatric disorders and ocular diseases such as diabetic retinopathy and glaucoma.

作用機序

D-Serine-2,3,3-d3 exerts its effects primarily through its interaction with N-methyl-D-aspartate receptors. As a co-agonist, it binds to the GluN1 subunit of the receptor, in concert with GluN2-bound glutamate, facilitating the opening of the receptor and allowing the influx of sodium or calcium ions . This interaction modulates neurotransmission, synaptic plasticity, and long-term potentiation. Additionally, this compound influences the brain-derived neurotrophic factor signaling pathway, which plays a role in synaptic adaptations and neuroprotection .

類似化合物との比較

L-Serine-2,3,3-d3: A deuterium-labeled derivative of L-Serine, used in similar research applications.

DL-Serine-2,3,3-d3: A mixture of D-Serine and L-Serine labeled with deuterium, used to study metabolic pathways and enzymatic reactions.

Uniqueness: D-Serine-2,3,3-d3 is unique due to its specific labeling with deuterium at the 2, 3, and 3 positions, which allows for precise tracing of metabolic pathways and enzymatic reactions. Its role as a co-agonist of N-methyl-D-aspartate receptors also distinguishes it from other serine derivatives, making it particularly valuable in neurochemical and medical research .

特性

分子式 |

C3H7NO3 |

|---|---|

分子量 |

108.11 g/mol |

IUPAC名 |

(2R)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1D2,2D |

InChIキー |

MTCFGRXMJLQNBG-MIRRBZTDSA-N |

異性体SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])O)N |

正規SMILES |

C(C(C(=O)O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl phosphate](/img/structure/B12382438.png)